ASB14780

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H38N2O6 |

|---|---|

Molecular Weight |

582.7 g/mol |

IUPAC Name |

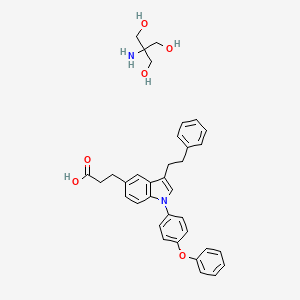

2-amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid |

InChI |

InChI=1S/C31H27NO3.C4H11NO3/c33-31(34)20-13-24-12-19-30-29(21-24)25(14-11-23-7-3-1-4-8-23)22-32(30)26-15-17-28(18-16-26)35-27-9-5-2-6-10-27;5-4(1-6,2-7)3-8/h1-10,12,15-19,21-22H,11,13-14,20H2,(H,33,34);6-8H,1-3,5H2 |

InChI Key |

MBPXGBINIINSEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CN(C3=C2C=C(C=C3)CCC(=O)O)C4=CC=C(C=C4)OC5=CC=CC=C5.C(C(CO)(CO)N)O |

Origin of Product |

United States |

Foundational & Exploratory

ASB14780: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASB14780 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes. By blocking this initial step, this compound effectively suppresses the production of downstream pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. Preclinical studies have demonstrated the therapeutic potential of this compound in a range of inflammatory conditions, including respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as in nonalcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key preclinical studies, detailed experimental methodologies where available, and visualizations of the relevant signaling pathways. As of the latest available information, this compound has not been evaluated in human clinical trials.

Core Mechanism of Action: Inhibition of cPLA2α

This compound's primary pharmacological activity is the direct inhibition of the enzyme cytosolic phospholipase A2 alpha (cPLA2α). cPLA2α is a critical enzyme that catalyzes the hydrolysis of the sn-2 ester bond of membrane phospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid serves as the precursor for the biosynthesis of eicosanoids, a large family of potent signaling molecules that includes prostaglandins and leukotrienes, which are central mediators of inflammation.

The inhibition of cPLA2α by this compound is both potent and selective. In vitro studies have shown a high affinity of this compound for human cPLA2α, with an IC50 value of 0.014 µM.[1] Another source reports an IC50 of 20 nM. It demonstrates selectivity for cPLA2α over secreted phospholipase A2α (sPLA2α).[2] This selectivity is crucial as it minimizes off-target effects.

By inhibiting cPLA2α, this compound effectively blocks the production of arachidonic acid-derived inflammatory mediators, thereby reducing the inflammatory response. This mechanism underlies its therapeutic potential in a variety of inflammatory diseases.

Signaling Pathway of cPLA2α Inhibition by this compound

Preclinical Efficacy and Quantitative Data

This compound has demonstrated significant efficacy in several preclinical models of inflammatory diseases. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency of this compound

| Target Enzyme | Assay Type | Species | IC50 | Reference |

| cPLA2α | Enzyme Assay | Human | 0.014 µM | [1] |

| cPLA2α | Enzyme Assay | Human | 20 nM |

Table 2: In Vivo Efficacy of this compound in Respiratory Disease Models

| Disease Model | Animal Model | Treatment | Key Findings | Reference |

| Asthma | Guinea Pig (ovalbumin-induced) | 5 and 20 mg/kg | Good efficacy for immediate and late asthmatic responses and airway hyperreactivity.[1] | [1] |

| Airway Inflammation | Mouse (elastase-induced) | 300 mg/kg | Significantly suppressed MMP-9, PGE2, and LTB in bronchoalveolar lavage fluid (BALF).[1] | [1] |

| COPD | Guinea Pig (cigarette smoke exposure) | 3 and 10 mg/kg (oral, daily for 4 weeks) | Decreased MMP-9 activity in BALF; significantly inhibited the increase in specific airway resistance, functional residual capacity, and residual volume.[1] | [1] |

Table 3: In Vivo Efficacy of this compound in a Nonalcoholic Fatty Liver Disease (NAFLD) Model

| NAFLD Model | Animal Model | Treatment | Key Findings | Reference |

| Hepatic Fibrosis | Mouse (Carbon tetrachloride-induced) | Daily co-administration | Markedly ameliorated liver injury and hepatic fibrosis. Attenuated expression of α-SMA, collagen 1a2, and TGF-β1. Inhibited expression of CD11b and MCP-1. | [3] |

| Fatty Liver | Mouse (High-fat cholesterol diet-induced) | Not specified | Reduced lipid deposition and suppressed the expression of lipogenic mRNAs. | [3] |

Table 4: Pharmacokinetic Parameters of this compound

| Species | Dose | AUC (mcg·h/mL) | Cmax (mcg/mL) | Oral Bioavailability (%) | Reference |

| Mouse | 10 mg/kg (oral) | 7.12 | 5.12 | 89.6 | [1] |

| Dog | 10 mg/kg (oral) | 17.1 | 4.96 | 34.3 | [1] |

| Monkey | 10 mg/kg (oral) | 4.96 | 2.29 | 30.9 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide available details on the experimental protocols used in the preclinical evaluation of this compound.

Nonalcoholic Fatty Liver Disease (NAFLD) Models

The studies on NAFLD were conducted using two primary mouse models: carbon tetrachloride (CCl4)-induced hepatic fibrosis and high-fat cholesterol diet (HFCD)-induced fatty liver.[3]

-

Animals: The specific strain of mice used is not detailed in the available abstracts.

-

CCl4-Induced Hepatic Fibrosis Model:

-

Induction: Hepatic fibrosis was induced by the administration of CCl4. The precise dosing and schedule are not specified in the available text.

-

Treatment: this compound was co-administered daily with CCl4 treatment for 6 weeks.

-

Endpoints: Livers were assessed for injury and fibrosis. Markers of fibrosis (α-SMA, collagen 1a2, TGF-β1) and inflammation (CD11b, MCP-1) were quantified.

-

-

HFCD-Induced Fatty Liver Model:

-

Induction: Mice were fed a high-fat cholesterol diet to induce fatty liver.

-

Treatment: The treatment regimen with this compound is not detailed in the available text.

-

Endpoints: Livers were analyzed for lipid deposition and the expression of lipogenic mRNAs.

-

Experimental Workflow for NAFLD Studies

Respiratory Disease Models

Disclaimer: The following descriptions are based on information from conference abstracts. Detailed, peer-reviewed protocols for the specific studies involving this compound in asthma and COPD are not publicly available.

-

Model: Ovalbumin-induced allergic asthma.

-

Induction: Guinea pigs were sensitized and subsequently challenged with ovalbumin to induce an asthmatic phenotype.

-

Treatment: this compound was administered at doses of 5 and 20 mg/kg.[1]

-

Endpoints: The efficacy of this compound was evaluated by measuring the immediate asthmatic response (IAR), the late asthmatic response (LAR), and airway hyperreactivity (AHR).[1]

-

Model: Elastase-induced airway inflammation.

-

Induction: Airway inflammation was induced by the administration of elastase.

-

Treatment: this compound was administered at a dose of 300 mg/kg.[1]

-

Endpoints: Bronchoalveolar lavage fluid (BALF) was analyzed for levels of matrix metalloproteinase-9 (MMP-9), prostaglandin E2 (PGE2), and leukotriene B4 (LTB).[1]

-

Model: Cigarette smoke-induced COPD.

-

Induction: Guinea pigs were exposed to cigarette smoke to induce a COPD-like phenotype.

-

Treatment: this compound was administered orally at doses of 3 and 10 mg/kg once daily for 4 weeks.[1]

-

Endpoints: BALF was assessed for MMP-9 activity. Lung function was evaluated by measuring specific airway resistance, functional residual capacity, and residual volume.[1]

Signaling Pathways in Disease Pathogenesis

Role of cPLA2α in Nonalcoholic Fatty Liver Disease

In NAFLD, liver injury and inflammation are key drivers of disease progression from simple steatosis to nonalcoholic steatohepatitis (NASH) and fibrosis. The inhibition of cPLA2α by this compound impacts several key pathways involved in this process.

Conclusion

This compound is a potent and selective inhibitor of cPLA2α with demonstrated preclinical efficacy in models of asthma, COPD, and nonalcoholic fatty liver disease. Its mechanism of action, centered on the blockade of arachidonic acid release and subsequent production of pro-inflammatory eicosanoids, provides a strong rationale for its therapeutic potential in these conditions. While the available data is promising, the lack of publicly available, detailed peer-reviewed studies on its effects in respiratory models and the absence of any registered clinical trials indicate that its development may be in early stages or has been discontinued. Further research and clinical evaluation would be necessary to establish the safety and efficacy of this compound in human patients.

References

In-Depth Technical Guide: The Core Functions of ASB14780

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASB14780 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a critical enzyme in the inflammatory cascade. By specifically targeting cPLA2α, this compound effectively blocks the release of arachidonic acid from membrane phospholipids, thereby preventing its conversion into pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This targeted mechanism of action has demonstrated significant therapeutic potential in preclinical models of inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key in vivo and in vitro experimental models.

Core Function and Mechanism of Action

This compound functions as a highly selective and potent inhibitor of cytosolic phospholipase A2 alpha (cPLA2α)[1]. This enzyme is responsible for the hydrolysis of the sn-2 ester bond of membrane phospholipids, which leads to the release of arachidonic acid. Arachidonic acid is a precursor to a wide range of bioactive lipid mediators, collectively known as eicosanoids, which include prostaglandins and leukotrienes. These molecules are key players in the initiation and propagation of inflammatory responses.

The inhibitory action of this compound on cPLA2α effectively curtails the production of these pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. This targeted approach offers the potential for therapeutic intervention in a variety of inflammatory conditions with a more specific mechanism compared to broader anti-inflammatory agents.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| IC50 (cPLA2α) | Human | 20 nM | [1] |

| Selectivity | - | No inhibition of sPLA2α at 10 µM | [1] |

Table 2: In Vivo Efficacy of this compound in Disease Models

| Disease Model | Species | Dosing | Key Findings | Reference |

| CCl4-Induced Hepatic Fibrosis | Mice | Daily oral administration | Marked amelioration of liver injury and fibrosis | [2] |

| High-Fat Cholesterol Diet-Induced Fatty Liver | Mice | Daily oral administration | Reduction in hepatic lipid deposition | [2] |

| Ovalbumin-Induced Asthma | Guinea Pig | 5 and 20 mg/kg | Efficacy in immediate and late asthmatic responses and airway hyperreactivity | |

| Elastase-Induced Airway Inflammation | Mice | 300 mg/kg | Significant suppression of MMP-9, PGE2, and LTB in BALF | |

| Cigarette Smoke-Exposed Model | Guinea Pig | 3 and 10 mg/kg (daily for 4 weeks) | Decreased MMP-9 activity in BALF and inhibition of increased airway resistance |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Models

3.1.1. Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis in Mice

This model is used to induce liver fibrosis to study the therapeutic effects of this compound.

-

Animals: Male C57BL/6 mice.

-

Induction of Fibrosis: Mice are administered with CCl4 (dissolved in olive oil) via intraperitoneal injection. The specific concentration and frequency of administration can vary, but a common protocol involves twice-weekly injections for a period of 4-8 weeks.

-

This compound Administration: this compound is administered orally on a daily basis, starting either concurrently with the CCl4 treatment or after the establishment of fibrosis, depending on the study design (preventive or therapeutic).

-

Outcome Measures:

-

Histological Analysis: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess the degree of fibrosis.

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.

-

Gene Expression Analysis: Hepatic expression of pro-fibrotic genes (e.g., collagen 1a1, α-smooth muscle actin (α-SMA), and transforming growth factor-beta (TGF-β)) and inflammatory markers (e.g., CD11b and monocyte chemotactic protein-1 (MCP-1)) are quantified using real-time quantitative PCR (RT-qPCR).

-

3.1.2. Ovalbumin-Induced Asthma in Guinea Pigs

This model mimics allergic asthma to evaluate the anti-inflammatory and bronchodilatory effects of this compound.

-

Animals: Male Hartley guinea pigs.

-

Sensitization: Guinea pigs are sensitized with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide.

-

Challenge: After a sensitization period (typically 2-3 weeks), conscious and unrestrained animals are challenged with an aerosolized solution of OVA to induce an asthmatic response.

-

This compound Administration: this compound is administered orally at specified doses (e.g., 5 and 20 mg/kg) prior to the OVA challenge.

-

Outcome Measures:

-

Airway Response: Bronchoconstriction is measured using a whole-body plethysmography system to assess specific airway resistance. Both the early and late asthmatic responses are monitored.

-

Airway Hyperreactivity: The response to a bronchoconstrictor agent like histamine or methacholine is measured 24 hours after the OVA challenge to assess airway hyperreactivity.

-

Inflammatory Cell Infiltration: Bronchoalveolar lavage (BAL) fluid is collected to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils).

-

Experimental Workflow: CCl4-Induced Hepatic Fibrosis Model

Caption: Workflow for the CCl4-induced hepatic fibrosis model.

In Vitro Assays

3.2.1. cPLA2α Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on cPLA2α activity.

-

Enzyme Source: Recombinant human cPLA2α.

-

Substrate: A fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC) or a radiolabeled arachidonic acid-containing phospholipid.

-

Assay Buffer: A buffer containing HEPES, CaCl2, and DTT, optimized for cPLA2α activity.

-

Procedure:

-

Recombinant cPLA2α is pre-incubated with various concentrations of this compound or vehicle control in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the phospholipid substrate.

-

The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

The reaction is terminated, and the amount of product (cleaved fluorescent or radiolabeled fatty acid) is quantified using a plate reader or liquid scintillation counter.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

3.2.2. Human Whole Blood Assay

This ex vivo assay assesses the ability of this compound to inhibit cPLA2α-mediated eicosanoid production in a more physiologically relevant matrix.

-

Blood Collection: Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

-

Stimulation: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control. Subsequently, an inflammatory stimulus (e.g., lipopolysaccharide (LPS) or a calcium ionophore like A23187) is added to induce eicosanoid production.

-

Incubation: The blood samples are incubated at 37°C for a defined period to allow for cellular activation and eicosanoid release.

-

Eicosanoid Measurement: The reaction is stopped, and plasma is separated by centrifugation. The levels of specific eicosanoids (e.g., prostaglandin E2 (PGE2) or thromboxane B2 (TXB2)) in the plasma are quantified using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The inhibitory effect of this compound on the production of each eicosanoid is calculated, and IC50 values are determined.

Conclusion

This compound is a potent and selective inhibitor of cPLA2α with demonstrated efficacy in preclinical models of inflammatory and fibrotic diseases. Its targeted mechanism of action, which involves the suppression of pro-inflammatory eicosanoid production, makes it a promising candidate for further drug development. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and scientists working in the fields of inflammation, fibrosis, and drug discovery.

References

Audience: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of ASB14780 in Arachidonic Acid Release

Core Subject: this compound and its inhibitory effect on the release of arachidonic acid.

Executive Summary

This compound is a potent and selective inhibitor of the Group IVA cytosolic phospholipase A₂ alpha (cPLA₂α).[1][2][3] This enzyme plays a pivotal role in initiating the inflammatory cascade by catalyzing the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[4][5][6][7] The released AA serves as the primary substrate for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are powerful mediators of inflammation.[5][8][9][10] By directly inhibiting cPLA₂α, this compound effectively blocks the rate-limiting step in eicosanoid production, positioning it as a significant tool for research in inflammatory processes and as a potential therapeutic agent for inflammation-driven diseases.[1][11] This document provides a detailed overview of this compound's mechanism, quantitative inhibitory data, relevant experimental protocols, and visual representations of the associated biochemical pathways.

Mechanism of Action: Inhibition of cPLA₂α

The primary mechanism through which this compound modulates the release of arachidonic acid is the direct inhibition of the cytosolic phospholipase A₂ alpha (cPLA₂α), also known as Group IVA phospholipase A₂ (IVA-PLA₂).[1][2]

The cPLA₂α-Mediated Arachidonic Acid Cascade:

-

Enzyme Translocation: In response to inflammatory stimuli, intracellular calcium (Ca²⁺) concentrations rise. This increase in Ca²⁺ induces the translocation of cPLA₂α from the cytosol to the membranes of the endoplasmic reticulum and Golgi apparatus.[12]

-

Phospholipid Hydrolysis: Once associated with the membrane, cPLA₂α specifically recognizes and hydrolyzes the sn-2 acyl bond of glycerophospholipids.[5][12]

-

Arachidonic Acid Release: This hydrolytic action releases arachidonic acid and a lysophospholipid into the cell.[5][12]

-

Eicosanoid Synthesis: The newly freed arachidonic acid is rapidly metabolized by downstream enzymes, primarily cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), to produce a wide array of inflammatory mediators known as eicosanoids (prostaglandins, thromboxanes, leukotrienes).[5][7]

This compound acts as a potent inhibitor of the catalytic activity of cPLA₂α, thereby preventing the release of arachidonic acid and halting the subsequent production of these pro-inflammatory lipid mediators.

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the arachidonic acid cascade.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of this compound is characterized by its high potency against cPLA₂α and its selectivity over other phospholipase A₂ isoforms, such as secreted phospholipase A₂ (sPLA₂).

| Compound | Target | Assay Type | IC₅₀ | Selectivity | Reference |

| This compound | Cytosolic Phospholipase A₂ alpha (cPLA₂α) | Enzyme Inhibition Assay | 20 nM | No inhibition of sPLA₂α observed at 10 µM | [2] |

Table 1: In Vitro Inhibitory Activity of this compound.

Experimental Protocols

While the precise, proprietary protocols for the initial characterization of this compound are not publicly detailed, this section outlines the standard methodologies used to assess cPLA₂α inhibition and arachidonic acid release.

cPLA₂α Enzyme Inhibition Assay (General Protocol)

This type of assay directly measures the ability of a compound to inhibit the catalytic activity of purified cPLA₂α enzyme.

Objective: To determine the IC₅₀ value of an inhibitor against cPLA₂α.

Materials:

-

Recombinant human cPLA₂α enzyme.

-

Phospholipid substrate: Vesicles of 1-stearoyl-2-[¹⁴C]arachidonyl-phosphatidylcholine (SAPC).

-

Assay Buffer: (e.g., 100 mM HEPES, pH 7.5, 80 mM KCl, 2 mM CaCl₂, 1 mg/mL BSA).

-

Inhibitor compound (this compound) at various concentrations.

-

Scintillation fluid and counter.

Methodology:

-

Enzyme Preparation: The cPLA₂α enzyme is diluted in the assay buffer to a working concentration.

-

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound (or vehicle control) for a set period (e.g., 15 minutes) at room temperature to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the radiolabeled phospholipid substrate vesicles.

-

Reaction Incubation: The reaction mixture is incubated for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., a mixture of butanol, citric acid, and acetic acid) to extract the lipids.

-

Phase Separation: The mixture is centrifuged to separate the aqueous and organic phases. The released [¹⁴C]arachidonic acid partitions into the organic phase, while the unhydrolyzed substrate remains in the aqueous phase.

-

Quantification: An aliquot of the organic phase is mixed with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Cellular Arachidonic Acid Release Assay (General Protocol)

This assay measures the effect of an inhibitor on AA release from intact cells following stimulation.

Objective: To quantify the inhibition of stimulus-induced arachidonic acid release in a cellular context.

Materials:

-

Cell line expressing cPLA₂α (e.g., human platelets, macrophages, or transfected cell lines).

-

[³H]Arachidonic Acid for radiolabeling cellular membranes.

-

Cell culture medium.

-

Stimulating agent (e.g., thrombin, calcium ionophore A23187).[8][13]

-

Inhibitor compound (this compound).

Methodology:

-

Cell Labeling: Cells are incubated overnight with medium containing [³H]Arachidonic Acid, which is incorporated into the sn-2 position of membrane phospholipids.

-

Wash: The cells are washed multiple times to remove unincorporated radiolabel.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for a defined period.

-

Stimulation: Cells are treated with a stimulating agent (e.g., A23187) to activate cPLA₂α and induce the release of [³H]Arachidonic Acid into the supernatant.

-

Sample Collection: After a short incubation period, the cell culture supernatant is collected.

-

Quantification: The radioactivity in the supernatant is measured by liquid scintillation counting.

-

Data Analysis: The amount of released [³H]Arachidonic Acid is calculated as a percentage of the total incorporated radioactivity. The inhibitory effect of this compound is determined by comparing the release in treated cells to vehicle-treated controls.

Experimental Workflow Diagram

Caption: Standard experimental workflows for assessing cPLA₂α inhibitors.

In Vivo Applications and Therapeutic Potential

This compound has been demonstrated to be orally bioavailable and effective in animal models.[1][2] Studies have shown its utility in mitigating disease states where cPLA₂α-mediated inflammation is a key driver. For instance, this compound administration has been shown to ameliorate diet-induced liver injury and carbon tetrachloride (CCl₄)-induced hepatic fibrosis in mice.[1][2] These findings underscore the therapeutic potential of inhibiting arachidonic acid release via cPLA₂α for treating nonalcoholic fatty liver disease and other inflammatory conditions.[1]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of cPLA₂α. Its ability to block the enzymatic release of arachidonic acid from membrane phospholipids makes it an invaluable research tool for dissecting the complexities of the eicosanoid signaling pathway. The quantitative data and established experimental frameworks confirm its specific mechanism of action. For researchers and drug developers, this compound serves as a benchmark compound for investigating the role of cPLA₂α in health and disease, and represents a promising scaffold for the development of novel anti-inflammatory therapeutics.

References

- 1. This compound, an Orally Active Inhibitor of Group IVA Phospholipase A2, Is a Pharmacotherapeutic Candidate for Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ASB 14780 | Phospholipases | Tocris Bioscience [tocris.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Group IVA phospholipase A2 participates in the progression of hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phospholipase A2 - Wikipedia [en.wikipedia.org]

- 6. A novel anti-inflammatory role for secretory phospholipase A2 in immune complex-mediated arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry, Phospholipase A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Selective release of archidonic acid from the phospholipids of human platelets in response to thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arachidonic acid released by phospholipase A(2) activation triggers Ca(2+)-dependent apoptosis through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sinapicacid Inhibits Group IIA Secretory Phospholipase A2 and Its Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vitamin E up-regulates arachidonic acid release and phospholipase A2 in megakaryocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ASB14780 in Modulating the Eicosanoid Production Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASB14780 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a critical upstream enzyme in the eicosanoid production pathway. By targeting cPLA2α, this compound effectively curtails the release of arachidonic acid from membrane phospholipids, thereby attenuating the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. This targeted mechanism of action has positioned this compound as a promising therapeutic candidate for a range of inflammatory diseases, including nonalcoholic fatty liver disease and chronic obstructive pulmonary disease. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used to characterize its activity.

Introduction to the Eicosanoid Pathway and the Role of cPLA2α

Eicosanoids are a family of signaling lipids that play a pivotal role in inflammatory processes.[1][2] They are synthesized from 20-carbon polyunsaturated fatty acids, most notably arachidonic acid.[1][3] The synthesis of eicosanoids is initiated by the enzymatic activity of phospholipase A2 (PLA2), which releases arachidonic acid from the sn-2 position of membrane phospholipids.[2][4]

There are several isoforms of PLA2, but the cytosolic phospholipase A2 alpha (cPLA2α), also known as Group IVA phospholipase A2, is of particular interest in inflammation.[5][6] Upon cellular stimulation by various inflammatory signals, cPLA2α translocates to the membrane, where it specifically hydrolyzes phospholipids containing arachidonic acid.[6][7] This release of arachidonic acid is the rate-limiting step in the production of eicosanoids.[4][8]

Once released, arachidonic acid is metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2 enzymes, converts arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs).[1][3] These molecules are involved in processes such as vasodilation, fever, and platelet aggregation.[1]

-

Lipoxygenase (LOX) Pathway: This pathway utilizes lipoxygenase enzymes to convert arachidonic acid into leukotrienes (LTs) and lipoxins (LXs).[1][3] Leukotrienes are potent chemoattractants for inflammatory cells and are key mediators in allergic and inflammatory reactions.[1]

Due to its central role in initiating the eicosanoid cascade, cPLA2α represents a key therapeutic target for controlling inflammation.[4][9]

This compound: A Potent and Selective cPLA2α Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for cPLA2α. Its chemical name is 3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H-indol-5-yl]propanoic acid 2-amino-2-(hydroxymethyl)propane-1,3-diol salt.[5] By directly inhibiting the enzymatic activity of cPLA2α, this compound effectively blocks the release of arachidonic acid and the subsequent production of downstream pro-inflammatory eicosanoids.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| IC50 (cPLA2α) | Human | 14 nM (0.014 µM) | [10] |

| IC50 (cPLA2α) | - | 20 nM | |

| Selectivity | - | No inhibition of sPLA2α at 10 µM |

Table 2: In Vivo Efficacy of this compound in Disease Models

| Disease Model | Species | Doses | Key Findings | Reference |

| Ovalbumin-induced asthma | Guinea Pig | 5 and 20 mg/kg | Good efficacy for immediate and late asthmatic responses and airway hyperreactivity. | [10] |

| Elastase-induced airway inflammation | Mouse | 300 mg/kg | Significantly suppressed MMP-9, PGE2, and LTB4 levels in BALF. | [10] |

| Cigarette smoke-induced COPD | Guinea Pig | 3 and 10 mg/kg (oral, once daily for 4 weeks) | Decreased MMP-9 activity in BALF; inhibited the increase in specific airway resistance, functional residual capacity, and residual volume. | [10] |

| CCl4-induced hepatic fibrosis | Mouse | - | Markedly ameliorated liver injury and hepatic fibrosis. Attenuated expression of α-SMA, collagen 1a2, TGF-β1, CD11b, and MCP-1. | [5] |

| High-fat cholesterol diet-induced fatty liver | Mouse | - | Reduced lipid deposition in the liver and suppressed the expression of lipogenic mRNAs. | [5] |

Table 3: Pharmacokinetic Profile of this compound (Oral Administration)

| Species | Dose (mg/kg) | AUC (µg·h/mL) | Cmax (µg/mL) | Oral Bioavailability (%) | Reference |

| Mouse | 10 | 7.12 | 5.12 | 89.6 | [10] |

| Dog | 10 | 17.1 | 4.96 | 34.3 | [10] |

| Monkey | 10 | 4.96 | 2.29 | 30.9 | [10] |

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound is centered on its direct inhibition of cPLA2α. The following diagram illustrates the eicosanoid production pathway and the specific point of intervention by this compound.

Caption: Mechanism of action of this compound in the eicosanoid pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable protocols for key experiments cited in the characterization of this compound, based on standard pharmacological practices.

In Vitro cPLA2α Enzyme Inhibition Assay

This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of cPLA2α.

Caption: Workflow for in vitro cPLA2α enzyme inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant human cPLA2α enzyme, a suitable phospholipid substrate (e.g., containing a fluorescently labeled arachidonic acid analog), and an appropriate assay buffer are prepared.

-

Compound Preparation: this compound is serially diluted to create a range of concentrations to be tested.

-

Incubation: The cPLA2α enzyme is pre-incubated with either this compound or a vehicle control for a specified period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the phospholipid substrate.

-

Reaction and Termination: The reaction is allowed to proceed for a defined time at a controlled temperature and is then terminated, often by the addition of a stop solution.

-

Detection: The amount of product formed (e.g., the released fluorescently labeled fatty acid) is quantified using a suitable detection method, such as fluorescence spectroscopy.

-

Data Analysis: The percentage of enzyme inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Cell-Based Eicosanoid Production Assay

This assay evaluates the ability of this compound to inhibit the production of eicosanoids in a cellular context.

Methodology:

-

Cell Culture: A relevant cell line, such as murine neutrophils or macrophages, is cultured under standard conditions.[10]

-

Cell Stimulation: The cells are pre-treated with various concentrations of this compound or a vehicle control. Subsequently, the cells are stimulated with an inflammatory agent (e.g., a calcium ionophore or lipopolysaccharide) to induce the eicosanoid production cascade.

-

Sample Collection: After a specific incubation period, the cell culture supernatant is collected.

-

Eicosanoid Quantification: The levels of specific eicosanoids, such as Leukotriene B4 (LTB4) and Prostaglandin E2 (PGE2), in the supernatant are quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[10]

-

Data Analysis: The reduction in eicosanoid production in the presence of this compound is calculated and compared to the vehicle-treated control.

In Vivo Animal Models of Inflammation

These models are essential for evaluating the therapeutic efficacy of this compound in a living organism.

Example: Ovalbumin-Induced Asthma Model in Guinea Pigs [10]

-

Sensitization: Guinea pigs are sensitized to ovalbumin, a common allergen, to induce an allergic phenotype.

-

Drug Administration: this compound is administered orally at specified doses (e.g., 5 and 20 mg/kg) prior to allergen challenge.

-

Allergen Challenge: The sensitized animals are challenged with an aerosolized solution of ovalbumin to induce an asthmatic response.

-

Measurement of Airway Response: The immediate and late asthmatic responses are monitored by measuring changes in airway resistance and compliance using techniques such as whole-body plethysmography. Airway hyperreactivity to a bronchoconstrictor like methacholine may also be assessed.

-

Data Analysis: The effects of this compound on the asthmatic responses and airway hyperreactivity are compared to those of a vehicle-treated control group.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of cPLA2α with demonstrated efficacy in preclinical models of inflammatory diseases. Its mechanism of action, which involves the targeted inhibition of the initial and rate-limiting step of the eicosanoid production pathway, makes it a compelling candidate for further drug development. The comprehensive data presented in this technical guide, from in vitro potency to in vivo efficacy and pharmacokinetic profiling, provide a solid foundation for researchers and drug development professionals working on novel anti-inflammatory therapies. The detailed experimental protocols offer a framework for the continued investigation and characterization of cPLA2α inhibitors.

References

- 1. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. doctor2021.jumedicine.com [doctor2021.jumedicine.com]

- 4. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an Orally Active Inhibitor of Group IVA Phospholipase A2, Is a Pharmacotherapeutic Candidate for Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dynamic Role of Phospholipases A2 in Health and Diseases in the Central Nervous System [mdpi.com]

- 7. Biochemistry, Phospholipase A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. Extracellular phospholipase A2 inhibitors suppress central nervous system inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. | BioWorld [bioworld.com]

In-Depth Technical Guide: The Selectivity Profile of ASB14780

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASB14780 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid, the precursor to prostaglandins and leukotrienes. This document provides a comprehensive technical overview of the selectivity profile of this compound, including its inhibitory activity against its primary target and its specificity relative to other phospholipase A2 isoforms. Detailed methodologies for the key in vitro and whole-blood assays used to characterize this inhibitor are provided, along with diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and evaluation.

Introduction

Cytosolic phospholipase A2 alpha (cPLA2α) is a critical enzyme in the propagation of inflammatory signals. Its activation leads to the hydrolysis of membrane phospholipids, releasing arachidonic acid, which is then metabolized into a variety of pro-inflammatory eicosanoids by cyclooxygenases (COX) and lipoxygenases (LOX). Due to its central role in inflammation, cPLA2α has emerged as a promising therapeutic target for a range of inflammatory diseases. This compound has been identified as a potent and selective inhibitor of cPLA2α, demonstrating potential for therapeutic intervention. This guide delves into the specifics of its selectivity and the experimental basis for this classification.

Selectivity Profile of this compound

This compound exhibits potent and selective inhibition of human cPLA2α. The inhibitory activity is significantly higher for cPLA2α compared to other related enzymes, highlighting its specificity.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound against its primary target, cPLA2α, and its selectivity over secreted phospholipase A2α (sPLA2α).

| Target Enzyme | IC50 / % Inhibition |

| Cytosolic Phospholipase A2 alpha (cPLA2α) | 20 nM |

| Secreted Phospholipase A2 alpha (sPLA2α) | No inhibition at 10 μM |

A comprehensive selectivity panel of this compound against other phospholipase A2 isoforms (e.g., cPLA2β, cPLA2γ, iPLA2s) and a broader range of kinases and other enzymes is not publicly available at this time.

Signaling Pathway of cPLA2α Inhibition

Inhibition of cPLA2α by this compound blocks the inflammatory cascade at a critical upstream juncture. The following diagram illustrates the central role of cPLA2α in the arachidonic acid pathway and the subsequent production of pro-inflammatory mediators.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

In Vitro cPLA2α Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against cPLA2α.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human cPLA2α is used as the enzyme source. The substrate consists of vesicles containing a phospholipid with radiolabeled arachidonic acid at the sn-2 position.

-

Compound Dilution: this compound is serially diluted to a range of concentrations to determine a dose-response curve.

-

Reaction Initiation: The enzyme, substrate, and varying concentrations of this compound are combined in an appropriate assay buffer containing Ca2+.

-

Incubation: The reaction mixture is incubated at 37°C for a specified period to allow for enzymatic activity.

-

Reaction Termination and Separation: The reaction is stopped, and the released radiolabeled free arachidonic acid is separated from the phospholipid substrate, typically using a lipid extraction method followed by thin-layer chromatography (TLC).

-

Quantification: The amount of radioactivity in the separated free arachidonic acid is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable pharmacological model.

Human Whole Blood Assay for cPLA2α-Dependent Inflammatory Responses

This ex vivo assay measures the ability of a compound to inhibit the production of inflammatory mediators in a more physiologically relevant environment.

Protocol:

-

Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant.

-

Compound Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of this compound or vehicle control for a defined period.

-

Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the blood samples to induce the production of eicosanoids.

-

Incubation: The stimulated blood is incubated at 37°C for a set time to allow for the synthesis and release of inflammatory mediators.

-

Plasma Separation: The reaction is stopped, and plasma is separated from the blood cells by centrifugation.

-

Eicosanoid Quantification: The concentrations of key eicosanoids, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), in the plasma are measured using validated methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The inhibition of eicosanoid production by this compound is calculated by comparing the levels in the compound-treated samples to the vehicle-treated control.

Conclusion

This compound is a potent and selective inhibitor of cPLA2α, a critical enzyme in the inflammatory pathway. The data presented in this guide, derived from in vitro enzymatic and ex vivo whole blood assays, substantiates its specific mechanism of action. The detailed experimental protocols and pathway diagrams provided herein offer a valuable resource for researchers and drug development professionals working on cPLA2α inhibitors and the broader field of anti-inflammatory therapeutics. Further characterization of this compound against a wider panel of enzymes will provide a more complete understanding of its selectivity profile.

ASB14780: A Technical Guide for the Investigation of Lipid Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASB14780 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a critical enzyme in the initiation of the arachidonic acid cascade and subsequent production of lipid signaling molecules known as eicosanoids.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying lipid signaling. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a research compound is paramount for its effective use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 3-(3-Phenethyl-1-(4-phenoxyphenyl)-1H-indol-5-yl)propanoic acid tris salt | |

| Molecular Formula | C₃₁H₂₇NO₃ • C₄H₁₁NO₃ | [1] |

| Molecular Weight | 582.7 g/mol | [1] |

| CAS Number | 1069046-00-9 | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO | [1][2][3] |

| Storage | Store at -20°C | [1][3] |

Mechanism of Action and Biological Activity

This compound exerts its effects through the specific inhibition of cPLA2α. This enzyme is responsible for the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid, a precursor to a wide range of bioactive lipid mediators.

In Vitro Activity

| Parameter | Value | Species/System | Reference |

| IC₅₀ (cPLA2α) | 20 nM | Not specified | [1][2][3] |

| Selectivity | No inhibition of secreted PLA2α (sPLA2α) at 10 µM | Not specified | [1][2][3] |

In Vivo Activity

This compound is orally bioavailable and has demonstrated efficacy in various animal models of inflammatory diseases.[1][2][3]

| Animal Model | Effect | Reference |

| Diet-induced liver injury | Improved | [1][2][3] |

| CCl₄-induced hepatic fibrosis | Improved | [1][2][3] |

| Inflammatory responses | Inhibited cPLA2α-dependent responses in guinea pig and human whole-blood assays | [1][2][3] |

Signaling Pathways

The inhibition of cPLA2α by this compound has significant downstream effects on lipid signaling pathways. The following diagram illustrates the central role of cPLA2α and the impact of its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments involving this compound.

In Vitro cPLA2α Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds like this compound on cPLA2α.

Materials:

-

Recombinant human cPLA2α

-

Phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂, 0.5 mg/mL BSA)

-

This compound stock solution (in DMSO)

-

Scintillation cocktail

-

Microplate and scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the assay buffer.

-

Add the this compound dilutions to the wells. Include a vehicle control (DMSO only).

-

Add the recombinant cPLA2α enzyme to the wells and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the radiolabeled phospholipid substrate.

-

Incubate the plate for 30 minutes at 37°C.

-

Stop the reaction by adding a stop solution (e.g., 2 M HCl).

-

Extract the released [¹⁴C]arachidonic acid using an organic solvent (e.g., ethyl acetate).

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

References

Foundational Research on cPLA2α Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosolic phospholipase A2 alpha (cPLA2α) is a critical enzyme in the inflammatory cascade. It is responsible for the release of arachidonic acid from membrane phospholipids, the rate-limiting step in the production of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes. These molecules are deeply involved in a wide array of physiological and pathological processes, most notably inflammation, pain, fever, and cancer. The pivotal role of cPLA2α in these pathways has made it a compelling target for the development of novel anti-inflammatory and anti-cancer therapeutics. This technical guide provides an in-depth overview of the foundational research on cPLA2α inhibitors, focusing on key signaling pathways, experimental protocols for inhibitor characterization, and a summary of the quantitative data for various inhibitor classes.

The cPLA2α Signaling Pathway

The activation of cPLA2α is a tightly regulated process involving intracellular calcium mobilization and phosphorylation by mitogen-activated protein kinases (MAPKs). Upon cellular stimulation by various agonists such as growth factors, cytokines, or neurotransmitters, intracellular calcium levels rise. This increase in calcium induces the translocation of cPLA2α from the cytosol to the membranes of the endoplasmic reticulum and Golgi apparatus, where its phospholipid substrates reside. Concurrently, signaling cascades activate MAPKs, such as ERK, which then phosphorylate cPLA2α at key serine residues, enhancing its catalytic activity. Once activated, cPLA2α hydrolyzes the sn-2 position of membrane phospholipids, releasing arachidonic acid. This free arachidonic acid is then available for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of prostaglandins and leukotrienes, respectively.

Caption: The cPLA2α signaling cascade, from receptor activation to eicosanoid production.

Experimental Protocols for cPLA2α Inhibitor Characterization

A robust evaluation of cPLA2α inhibitors requires a multi-tiered approach, beginning with in vitro enzymatic assays and progressing to cell-based and in vivo models.

In Vitro Enzyme Activity Assays

1. Mixed Micelle Assay

This assay measures the enzymatic activity of purified cPLA2α on a substrate presented in mixed micelles.

-

Materials:

-

Purified recombinant human cPLA2α

-

1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine ([14C]PAPC)

-

Triton X-100

-

HEPES buffer (pH 7.4)

-

CaCl2

-

Bovine Serum Albumin (BSA)

-

Dithiothreitol (DTT)

-

Inhibitor compound

-

Dole's reagent (isopropanol:heptane:1M H2SO4, 40:10:1)

-

Heptane

-

Silica gel

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare mixed micelles by drying down a mixture of [14C]PAPC and Triton X-100 under nitrogen, followed by resuspension in assay buffer and sonication.

-

Prepare the assay mixture containing HEPES buffer, CaCl2, DTT, and BSA.

-

Add the inhibitor compound at various concentrations to the assay mixture.

-

Initiate the reaction by adding the purified cPLA2α enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding Dole's reagent.

-

Add heptane and water to partition the phases.

-

Isolate the upper heptane phase containing the released [14C]arachidonic acid.

-

Add silica gel to the heptane phase to remove any remaining phospholipids.

-

Transfer an aliquot of the heptane phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

-

2. Vesicle-Based Assay

This assay utilizes small unilamellar vesicles (SUVs) as a more physiologically relevant substrate carrier.

-

Materials:

-

Purified recombinant human cPLA2α

-

1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine ([14C]PAPC)

-

Other phospholipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

CaCl2

-

Inhibitor compound

-

Fatty acid-free BSA

-

Organic solvents (chloroform, methanol)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare SUVs by dissolving phospholipids (including [14C]PAPC) in an organic solvent, evaporating the solvent to form a thin film, and then resuspending the film in assay buffer followed by sonication or extrusion.

-

Set up reaction tubes containing assay buffer, CaCl2, and the inhibitor at various concentrations.

-

Add the prepared SUVs to the reaction tubes.

-

Initiate the reaction by adding purified cPLA2α.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction by adding a stop solution (e.g., containing EDTA and a solvent to disrupt vesicles).

-

Separate the released [14C]arachidonic acid from the unhydrolyzed phospholipids using a method such as thin-layer chromatography (TLC) or a filtration-based assay.

-

Quantify the radioactivity of the released arachidonic acid.

-

Calculate the percent inhibition and determine the IC50 value.

-

Cell-Based Assays

1. Arachidonic Acid Release Assay

This assay measures the ability of an inhibitor to block the release of arachidonic acid from the membranes of intact cells.

-

Materials:

-

Cell line (e.g., CHO, THP-1, RAW 264.7)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal bovine serum (FBS)

-

[3H]Arachidonic acid

-

Stimulating agent (e.g., calcium ionophore A23187, ATP, lipopolysaccharide (LPS))

-

Inhibitor compound

-

Scintillation cocktail and counter

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Label the cells by incubating them with medium containing [3H]arachidonic acid for 18-24 hours. This incorporates the radiolabel into the cell membranes.

-

Wash the cells to remove unincorporated [3H]arachidonic acid.

-

Pre-incubate the cells with the inhibitor compound at various concentrations for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with an appropriate agonist to induce cPLA2α-mediated arachidonic acid release.

-

After the stimulation period, collect the cell culture supernatant.

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

Lyse the cells and measure the total incorporated radioactivity.

-

Calculate the percentage of [3H]arachidonic acid released and the percent inhibition by the compound. Determine the IC50 value.[1]

-

2. Eicosanoid Production Assay

This assay quantifies the downstream products of cPLA2α activity, such as prostaglandins and leukotrienes.

-

Materials:

-

Cell line or primary cells capable of producing eicosanoids (e.g., macrophages, mast cells)

-

Cell culture medium

-

Stimulating agent

-

Inhibitor compound

-

ELISA kits or LC-MS/MS for specific eicosanoid quantification

-

-

Procedure:

-

Culture and prepare cells as in the arachidonic acid release assay.

-

Pre-incubate the cells with the inhibitor compound.

-

Stimulate the cells with an agonist.

-

Collect the cell culture supernatant.

-

Quantify the concentration of the target eicosanoid (e.g., Prostaglandin E2, Leukotriene B4) in the supernatant using a commercially available ELISA kit or by a more sensitive and specific method like LC-MS/MS.[2][3][4]

-

Calculate the percent inhibition of eicosanoid production and determine the IC50 value.

-

Caption: A typical workflow for the screening and characterization of cPLA2α inhibitors.

Quantitative Data of cPLA2α Inhibitors

A diverse range of chemical scaffolds have been explored for the inhibition of cPLA2α. The following tables summarize the inhibitory potencies (IC50 values) of representative compounds from major classes.

Table 1: Indole-Based Inhibitors

| Compound | In Vitro IC50 | Cellular IC50 | Assay | Reference |

| Ecopladib | 0.15 µM | 0.11 µM (rat whole blood) | GLU Assay | [5] |

| Giripladib | - | - | - | [5] |

| ZPL-5212372 | 7 nM | - | GLU Assay | [5] |

| ASB14780 | - | 0.020 µM (human whole blood) | - | [5] |

Table 2: Pyrrolidine-Based Inhibitors

| Compound | In Vitro IC50 | Cellular IC50 | Assay | Reference |

| Pyrrophenone | 4.2 nM | 0.024 µM (AA release, THP-1) | Isolated enzyme | [6][7] |

| 0.0081 µM (PGE2 synthesis) | [7] |

Table 3: Thiazolyl Ketone Inhibitors

| Compound | In Vitro IC50 (XI(50)) | Cellular IC50 | Assay | Reference |

| GK470 (AVX235) | 0.0016 (mole fraction) | - | Mixed micelle | [8] |

| GK420 (AVX420) | - | 0.09 µM (AA release, synoviocytes) | - | [8] |

Table 4: 2-Oxoamide Inhibitors

| Compound | In Vitro IC50 (XI(50)) | Cellular IC50 | Assay | Reference |

| Dipeptide/Pseudodipeptide Derivatives | - | 2 µM (AA release, RAW 264.7) | - | [9] |

| AX048 | - | - | - | [10] |

Note: IC50 values can vary depending on the specific assay conditions. XI(50) represents the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme activity by 50% in mixed micelle assays.

Conclusion

The development of potent and selective cPLA2α inhibitors holds significant promise for the treatment of a wide range of inflammatory diseases and potentially cancer. A thorough understanding of the cPLA2α signaling pathway and the application of a hierarchical screening approach, from in vitro enzymatic assays to cellular and in vivo models, are crucial for the successful identification and characterization of novel therapeutic candidates. The quantitative data presented for various inhibitor classes provide a valuable benchmark for future drug discovery efforts in this field. Continued research into novel chemical scaffolds and a deeper understanding of the enzyme's regulation will undoubtedly pave the way for the next generation of cPLA2α-targeted therapies.

References

- 1. (S)-Tetrahydroisoquinoline Alkaloid Inhibits LPS-Induced Arachidonic Acid Release through Downregulation of cPLA2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'pyrrophenone' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Oxoamide inhibitors of phospholipase A2 activity and cellular arachidonate release based on dipeptides and pseudodipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Oxoamide inhibitors of cytosolic group IVA phospholipase A2 with reduced lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of ASB14780: A cPLA2α Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ASB14780 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme that plays a crucial role in the inflammatory cascade. By blocking the activity of cPLA2α, this compound effectively curtails the production of downstream pro-inflammatory mediators, including eicosanoids such as prostaglandins and leukotrienes. This whitepaper provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis

This compound, chemically known as 3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H-indol-5-yl]propanoic acid, was identified through a focused drug discovery program aimed at developing novel inhibitors of cPLA2α. The development of this indole-based compound originated from a screening hit, (E)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylic acid.[1] A subsequent structure-activity relationship (SAR) study of 3-(1-aryl-1H-indol-5-yl)propanoic acids revealed that key structural features for potent inhibitory activity include a 1-(p-O-substituted)phenyl group, a 3-phenylethyl group, and a 5-propanoic acid group on the indole core.[1] Optimization of the substituents on the N1 phenyl group ultimately led to the identification of this compound as a highly potent inhibitor.[1] The synthesis of this compound involves a multi-step process, the specifics of which are detailed in relevant patent literature.

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of cPLA2α. In the inflammatory signaling pathway, various stimuli can activate cPLA2α, leading to the hydrolysis of membrane phospholipids and the release of arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory eicosanoids. By blocking the initial step of arachidonic acid release, this compound effectively suppresses the entire downstream cascade of eicosanoid production.

Caption: Mechanism of action of this compound.

Preclinical Pharmacology

The preclinical development of this compound has demonstrated its potential as a therapeutic agent for various inflammatory conditions, including asthma, chronic obstructive pulmonary disease (COPD), and nonalcoholic fatty liver disease.

In Vitro Activity

This compound has shown potent and selective inhibition of human cPLA2α in enzymatic assays. The compound also effectively blocks the production of eicosanoids in cell-based assays.

| Assay Type | Target | IC50 | Reference |

| Enzyme Assay | Human cPLA2α | 0.014 µM | BioWorld |

| Cell-Based Assay | Eicosanoid Production | - | BioWorld |

| Whole-Blood Assay | cPLA2α-dependent inflammatory responses | - | Tocris Bioscience |

In Vivo Efficacy

Respiratory Inflammation Models:

In a guinea pig model of ovalbumin-induced asthma, orally administered this compound demonstrated significant efficacy in attenuating the immediate and late asthmatic responses, as well as airway hyperresponsiveness.[2] Furthermore, in a guinea pig model of COPD induced by cigarette smoke, four-week repeated oral dosing with this compound resulted in decreased activity of matrix metalloproteinase-9 (MMP-9) in bronchoalveolar lavage fluid (BALF) and significant inhibition of the increase in specific airway resistance, functional residual capacity, and residual volume.[2]

Nonalcoholic Fatty Liver Disease (NAFLD) Model:

In a mouse model of NAFLD, daily co-administration of this compound for six weeks markedly ameliorated liver injury and hepatic fibrosis induced by carbon tetrachloride (CCl4).[3] The compound significantly attenuated the expression of α-smooth muscle actin (α-SMA) and the mRNA levels of collagen 1a2, α-SMA, and transforming growth factor-β1 in the liver.[3] It also inhibited the expression of monocyte/macrophage markers and prevented their recruitment to the liver.[3]

Pharmacokinetics

Pharmacokinetic studies of orally administered this compound have been conducted in several animal species.

| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |

| Mice | 10 | 5.12 | 7.12 | 89.6 | BioWorld |

| Dogs | 10 | 4.96 | 17.1 | 34.3 | BioWorld |

| Monkeys | 10 | 2.29 | 4.96 | 30.9 | BioWorld |

Experimental Protocols

cPLA2α Inhibition Assay (Enzyme-based)

Caption: Workflow for cPLA2α enzyme inhibition assay.

Methodology:

-

Recombinant human cPLA2α is pre-incubated with varying concentrations of this compound.

-

A fluorogenic substrate is added to initiate the enzymatic reaction.

-

The reaction is incubated at a controlled temperature.

-

The fluorescence intensity is measured using a plate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Eicosanoid Production Assay (Cell-based)

Caption: Workflow for cell-based eicosanoid production assay.

Methodology:

-

Murine neutrophils and macrophages are cultured.

-

Cells are pre-treated with this compound at various concentrations.

-

Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide) to induce eicosanoid production.

-

The cell supernatant is collected after a specific incubation period.

-

The levels of specific eicosanoids, such as leukotriene B4 (LTB4) and prostaglandin E2 (PGE2), are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Guinea Pig Model of Ovalbumin-Induced Asthma

References

- 1. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2.5. [3H]-Arachidonic Acid Release Assay [bio-protocol.org]

- 3. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Basis for the Efficacy of ASB14780: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASB14780 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a critical enzyme in the inflammatory cascade. Preclinical studies have demonstrated its therapeutic potential in a range of inflammatory conditions, including respiratory diseases and liver disorders. This technical guide provides an in-depth overview of the theoretical basis for this compound's efficacy, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in these foundational studies. The information presented herein is intended to support further research and development of this promising therapeutic candidate.

Introduction

Chronic inflammatory diseases represent a significant global health burden, and the development of novel therapeutic strategies remains a critical area of research. This compound has emerged as a promising small molecule inhibitor targeting the initial steps of the inflammatory pathway. By selectively inhibiting cytosolic phospholipase A2 alpha (cPLA2α), this compound effectively blocks the release of arachidonic acid, a precursor to a wide array of pro-inflammatory lipid mediators. This guide synthesizes the currently available preclinical data to provide a comprehensive understanding of the scientific rationale for the therapeutic efficacy of this compound.

Mechanism of Action: Inhibition of the cPLA2α Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the activity of cytosolic phospholipase A2 alpha (cPLA2α). cPLA2α is a key enzyme that, upon activation by various stimuli, translocates to cellular membranes and catalyzes the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid (AA) and lysophospholipids. AA is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce potent pro-inflammatory eicosanoids, including prostaglandins (PGs) and leukotrienes (LTs). These mediators are pivotal in orchestrating the inflammatory response, contributing to vasodilation, increased vascular permeability, pain, and the recruitment of immune cells.

By inhibiting cPLA2α, this compound effectively curtails the production of this entire cascade of inflammatory mediators at its origin. This upstream point of intervention offers a potentially broader anti-inflammatory effect compared to agents that target individual downstream enzymes like COX-1 or COX-2.

Preclinical Efficacy Data

This compound has demonstrated significant efficacy in a variety of preclinical animal models of inflammatory diseases. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Potency of this compound

| Assay System | Target | IC50 | Reference |

| Enzyme Assay | Human cPLA2α | 0.014 µM | [1] |

Table 2: Efficacy in a Guinea Pig Model of Asthma

| Treatment Group | Dose (mg/kg) | Inhibition of Immediate Asthmatic Response (IAR) | Inhibition of Late Asthmatic Response (LAR) | Inhibition of Airway Hyperreactivity (AHR) | Reference |

| This compound | 5 | Efficacious | Efficacious | Efficacious | [1] |

| This compound | 20 | Efficacious | Efficacious | Efficacious | [1] |

Table 3: Efficacy in a Mouse Model of Elastase-Induced Airway Inflammation

| Treatment Group | Dose (mg/kg) | Effect on MMP-9 in BALF | Effect on PGE2 in BALF | Effect on LTB4 in BALF | Reference |

| This compound | 300 | Significant Suppression | Significant Suppression | Significant Suppression | [1] |

Table 4: Efficacy in a Guinea Pig Model of Cigarette Smoke-Induced COPD

| Treatment Group | Dose (mg/kg/day) | Effect on MMP-9 Activity in BALF | Effect on Specific Airway Resistance | Effect on Functional Residual Capacity | Effect on Residual Volume | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | 3 | Decreased | Significant Inhibition | Significant Inhibition | Significant Inhibition |[1] | | this compound | 10 | Decreased | Significant Inhibition | Significant Inhibition | Significant Inhibition |[1] |

Table 5: Efficacy in a Mouse Model of CCl4-Induced Hepatic Fibrosis

| Treatment | Effect on Liver Injury | Effect on Hepatic Fibrosis | Effect on α-SMA Protein Expression | Effect on Collagen 1a2, α-SMA, and TGF-β1 mRNA | Effect on Monocyte/Macrophage Markers (CD11b, MCP-1) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound (daily co-administration) | Markedly Ameliorated | Markedly Ameliorated | Markedly Attenuated | Markedly Attenuated | Inhibited |[2] |

Table 6: Efficacy in a Mouse Model of High-Fat Cholesterol Diet (HFCD)-Induced Fatty Liver

| Treatment | Effect on HFCD-Induced Lipid Deposition | Effect on Lipogenic mRNA Expression | Reference | | :--- | :--- | :--- | | this compound | Reduced | Suppressed |[2] |

Table 7: Pharmacokinetic Profile of this compound

| Species | Dose (mg/kg, oral) | AUC (mcg·h/mL) | Cmax (mcg/mL) | Oral Bioavailability (%) | Reference |

| Mice | 10 | 7.12 | 5.12 | 89.6 | [1] |

| Dogs | 10 | 17.1 | 4.96 | 34.3 | [1] |

| Monkeys | 10 | 4.96 | 2.29 | 30.9 | [1] |

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key preclinical studies of this compound.

Ovalbumin-Induced Asthma in Guinea Pigs

-

Sensitization: Guinea pigs are sensitized to ovalbumin, typically through subcutaneous or intraperitoneal injections of ovalbumin emulsified in an adjuvant such as aluminum hydroxide.

-

Challenge: Following a sensitization period, animals are challenged with aerosolized ovalbumin to induce asthmatic responses.

-

This compound Administration: this compound is administered orally at specified doses prior to the ovalbumin challenge.

-

Outcome Measures: Airway responsiveness, including immediate and late asthmatic responses and airway hyperreactivity, is assessed using techniques such as whole-body plethysmography to measure changes in airway resistance and lung function.

Elastase-Induced Airway Inflammation in Mice

-

Induction: Airway inflammation is induced by intratracheal administration of elastase.

-

This compound Administration: this compound is administered, typically orally, at a specified dose.

-

Sample Collection: Bronchoalveolar lavage fluid (BALF) is collected at a designated time point after elastase instillation.

-

Outcome Measures: The levels of inflammatory markers in the BALF, such as matrix metalloproteinase-9 (MMP-9), prostaglandin E2 (PGE2), and leukotriene B4 (LTB4), are quantified using methods like ELISA.

Cigarette Smoke-Induced COPD in Guinea Pigs

-

Exposure: Guinea pigs are exposed to cigarette smoke over a prolonged period (e.g., 4 weeks) to induce a COPD-like phenotype.

-

This compound Administration: this compound is administered orally once daily during the exposure period.

-

Sample Collection and Analysis: BALF is collected to measure MMP-9 activity.

-

Physiological Assessment: Lung function parameters, including specific airway resistance, functional residual capacity, and residual volume, are measured to assess airflow limitation and lung dysfunction.

Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis in Mice

-

Induction: Hepatic fibrosis is induced by repeated intraperitoneal injections of CCl4 over several weeks.

-

This compound Administration: this compound is co-administered daily with the CCl4 treatment.

-

Tissue and Blood Collection: At the end of the treatment period, liver tissue and blood samples are collected.

-

Outcome Measures:

-

Histology: Liver sections are stained with hematoxylin and eosin (H&E) and Sirius Red to assess liver injury and collagen deposition.

-

Immunohistochemistry/Western Blot: Expression of alpha-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells, is evaluated.

-

RT-qPCR: mRNA expression of profibrotic genes (e.g., collagen 1a2, α-SMA, TGF-β1) and inflammatory markers (e.g., CD11b, MCP-1) is quantified.

-

High-Fat Cholesterol Diet (HFCD)-Induced Fatty Liver in Mice

-

Induction: Mice are fed a high-fat, high-cholesterol diet to induce the development of fatty liver.

-

This compound Administration: this compound is administered to the mice.

-

Outcome Measures:

-

Histology: Liver sections are analyzed for lipid deposition.

-

RT-qPCR: The expression of lipogenic mRNAs in the liver is quantified.

-

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for this compound. The compound appears to be in the preclinical stage of development. The robust and consistent efficacy demonstrated in various animal models of inflammatory diseases provides a strong rationale for its advancement into clinical evaluation.

Conclusion